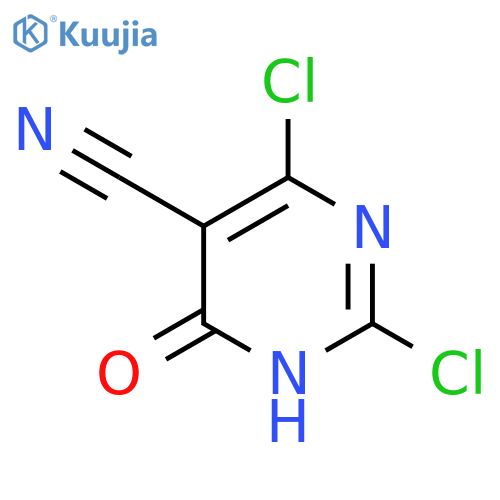Cas no 2168977-53-3 (2,4-Dichloro-6-hydroxy-5-pyrimidinecarbonitrile)

2168977-53-3 structure
商品名:2,4-Dichloro-6-hydroxy-5-pyrimidinecarbonitrile
CAS番号:2168977-53-3
MF:C5HCl2N3O
メガワット:189.986938238144
MDL:MFCD30726614
CID:4781538
2,4-Dichloro-6-hydroxy-5-pyrimidinecarbonitrile 化学的及び物理的性質
名前と識別子
-
- 2,4-Dichloro-6-hydroxy-5-pyrimidinecarbonitrile
- 2,4-dichloro-6-oxo-1H-pyrimidine-5-carbonitrile
-
- MDL: MFCD30726614
- インチ: 1S/C5HCl2N3O/c6-3-2(1-8)4(11)10-5(7)9-3/h(H,9,10,11)
- InChIKey: MWXGHLKIKFGXGK-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C#N)C(NC(=N1)Cl)=O
計算された属性
- せいみつぶんしりょう: 188.9496671 g/mol
- どういたいしつりょう: 188.9496671 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 322
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 189.98
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 65.2
2,4-Dichloro-6-hydroxy-5-pyrimidinecarbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 176338-1g |
2,4-Dichloro-6-hydroxy-5-pyrimidinecarbonitrile |
2168977-53-3 | 1g |
$540.00 | 2023-09-06 | ||
| Matrix Scientific | 176338-10g |
2,4-Dichloro-6-hydroxy-5-pyrimidinecarbonitrile |
2168977-53-3 | 10g |
$1872.00 | 2023-09-06 | ||
| Matrix Scientific | 176338-5g |
2,4-Dichloro-6-hydroxy-5-pyrimidinecarbonitrile |
2168977-53-3 | 5g |
$1296.00 | 2023-09-06 |
2,4-Dichloro-6-hydroxy-5-pyrimidinecarbonitrile 関連文献
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
2168977-53-3 (2,4-Dichloro-6-hydroxy-5-pyrimidinecarbonitrile) 関連製品
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
